6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
6-(4-Fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:
- Position 3: A methyl group, enhancing steric stability and influencing molecular conformation.
- Position 2: A carboxamide moiety linked to a 3-methylphenyl substituent, which may optimize solubility and receptor affinity compared to alkyl or hydrazide derivatives .
This compound belongs to a class of imidazo[2,1-b]thiazole derivatives investigated for diverse pharmacological activities, including anticancer and acetylcholinesterase inhibitory effects . Its synthesis likely involves condensation of imidazo[2,1-b]thiazole precursors with activated carboxylic acid derivatives or coupling agents .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-4-3-5-16(10-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCJTVEHDBPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb). This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s function. This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a deficiency of Coenzyme A. This deficiency can have downstream effects on various metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and the citric acid cycle.
Result of Action
The compound exhibits antimycobacterial activity, specifically against Mycobacterium tuberculosis. It selectively inhibits Mtb, showing no activity towards a panel of non-tuberculous mycobacteria. The most active derivatives of this compound class displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b][1,3]thiazole carboxamide derivatives interact with various enzymes and proteins
Biological Activity
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[2,1-b][1,3]thiazole core, substituted with a 4-fluorophenyl group and a 3-methylphenyl moiety. Its molecular formula is with a molecular weight of approximately 285.35 g/mol. The presence of the fluorine atom is notable for enhancing biological activity through increased lipophilicity and potential receptor binding affinity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing significant antiproliferative effects against several cancer cell lines and promising antimicrobial properties.
Anticancer Activity
- Cytotoxicity : The compound demonstrated potent cytotoxicity against a range of cancer cell lines. For instance, it exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) .
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that it affects key regulatory proteins involved in cell survival and proliferation .
| Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 2.5 | Apoptosis induction |
| MCF-7 | 3.0 | Cell cycle arrest |
| Capan-1 | 4.0 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial efficacy:
- Antitubercular Activity : It showed promising results against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition . This suggests potential for development as an anti-tuberculosis agent.
- Broad-Spectrum Activity : The compound was also tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Evaluation :
Scientific Research Applications
Biological Activities
The applications of this compound primarily revolve around its biological activities, which have been explored in several studies:
Anticancer Activity
Recent research indicates that compounds similar to imidazo[2,1-b][1,3]thiazoles exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit specific kinases involved in cancer cell proliferation and survival.
Antimicrobial Properties
Imidazo-thiazole derivatives have also been investigated for their antimicrobial activities. The presence of the fluorophenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various strains of bacteria and fungi.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has indicated that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of compounds related to 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro by over 50% at concentrations ≤ 5 µM. |
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions where various precursors are combined under specific conditions to yield the final product. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group (if present in analogs) and aromatic systems undergo oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Key Observations | Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4h | Sulfoxide derivative | Selective oxidation of S-methyl to sulfoxide without ring degradation | , |
| KMnO<sub>4</sub> (acidic medium) | Cleavage of thiazole ring to sulfonic acid | Observed in analogs with electron-deficient rings |
Reduction Reactions
Nitro groups (in related nitrophenyl analogs) and disulfide bonds are susceptible to reduction:
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution, while the carboxamide enables acyl transfer:
| Reaction Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| SNAr (Aromatic substitution) | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Replacement of fluorine with -OCH<sub>3</sub> or -NH<sub>2</sub> | Requires electron-withdrawing groups | , |
| Amide hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | Quantitative conversion |
Cyclization and Cross-Coupling
The imidazo-thiazole core facilitates metal-catalyzed coupling and annulation:
Functional Group Interconversion
The carboxamide group undergoes transformations critical for derivatization:
| Reaction | Reagents | Products | Efficiency | Source |
|---|---|---|---|---|
| Carboxamide → Thioamide | Lawesson’s reagent, toluene | Thioamide analog | 78% yield | |
| Esterification | SOCl<sub>2</sub>, MeOH | Methyl ester | Near-quantitative |
Photochemical and Thermal Stability
Studies on structural analogs reveal:
-
Photodegradation : UV irradiation (254 nm) cleaves the imidazo-thiazole ring, forming sulfonamide byproducts.
-
Thermal decomposition : Above 200°C, decarboxylation occurs, releasing CO<sub>2</sub> and forming methylimidazo-thiazole.
Comparative Reactivity with Analogues
Key differences in reactivity compared to similar compounds:
| Compound Modification | Reactivity Change | Reason | Source |
|---|---|---|---|
| Replacement of 4-F with 4-NO<sub>2</sub> | Enhanced electrophilic substitution | Nitro group’s stronger -I effect | |
| Methyl → Ethyl at N-3 | Reduced oxidation stability | Steric hindrance at reaction sites |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- *Estimated logP using ChemDraw Professional 20.0.
Pharmacological and Physicochemical Comparisons
Electronic Effects :
Steric and Solubility Profiles :
- N-(3-Methylphenyl) substitution balances lipophilicity and solubility, contrasting with more polar groups (e.g., pyridinylmethyl in BI82825 ) or bulkier substituents (e.g., trifluoromethylphenyl ).
Q & A
How can the synthesis of 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide be optimized to improve yield and purity?
Answer:
The compound’s synthesis involves multi-step reactions, including imidazo[2,1-b]thiazole ring formation and subsequent carboxamide coupling. Key optimization strategies include:
- Catalyst Selection : Use of coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous imidazo-thiazole syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while recrystallization from ethanol/water mixtures improves purity .
- Temperature Control : Gradual heating (e.g., 60–80°C) during cyclization steps minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC can isolate the target compound with >95% purity .
What advanced spectroscopic and computational methods are recommended to resolve structural ambiguities in this compound?
Answer:
- Multi-Nuclear NMR : and NMR (DMSO-) can confirm substituent positions, with characteristic peaks for fluorophenyl (~7.3–7.8 ppm) and methyl groups (~2.4 ppm) .
- X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (as in structurally related imidazo-thiazoles) provides unambiguous proof .
- DFT Calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to validate functional groups .
How should researchers design in vitro assays to evaluate this compound’s bioactivity, such as acetylcholinesterase inhibition or cytotoxicity?
Answer:
- Acetylcholinesterase (AChE) Inhibition :
- Use Ellman’s assay with human recombinant AChE, measuring thiocholine production at 412 nm. Include donepezil as a positive control .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the AChE active site .
- Cytotoxicity Screening :
How can structure-activity relationship (SAR) studies be structured to identify critical substituents for bioactivity?
Answer:
- Derivative Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents. Modify the 3-methyl group to bulkier alkyl chains (e.g., isopropyl) .
- Bioactivity Profiling : Test derivatives against AChE and cancer cell lines. Correlate substituent effects with IC values.
- Computational SAR : Use CoMFA or CoMSIA models to map electrostatic/hydrophobic contributions to activity .
How should contradictory data on this compound’s bioactivity across studies be addressed methodologically?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., PC-3 vs. HeLa), incubation times (48–72 hr), and solvent controls (DMSO ≤0.1%) .
- Data Normalization : Express results as % inhibition relative to vehicle controls and validate with orthogonal assays (e.g., ATP-luminescence vs. MTT) .
- Meta-Analysis : Compare logGI values from NCI-60 data with independent studies to identify outliers .
What molecular modeling approaches are suitable for predicting this compound’s interaction with nuclear receptors like CAR/PXR?
Answer:
- Docking Simulations : Use Glide (Schrödinger) to dock the compound into CAR/PXR ligand-binding domains (PDB: 1XV9 for CAR). Prioritize poses with hydrogen bonds to Arg (CAR) or Ser (PXR) .
- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability. Calculate binding free energy (MM-PBSA) .
- In Vitro Validation : Use reporter gene assays (e.g., hCAR/hPXR-transfected HepG2 cells) to confirm activation/inhibition .
What challenges arise when scaling up the synthesis, and how can they be mitigated?
Answer:
- Reaction Exotherms : Implement jacketed reactors with temperature control to prevent thermal degradation during imidazo-thiazole cyclization .
- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization or centrifugal partition chromatography .
- Process Analytics : Use inline FTIR or PAT tools to monitor intermediate formation and ensure batch consistency .
How can metabolic stability and CYP450 inhibition risks be assessed preclinically?
Answer:
- Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Measure parent compound depletion via LC-MS/MS over 60 min .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Metabolite ID : Use high-resolution MS (Q-TOF) to characterize phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
